molecular formula C11H10BrNO B13909905 6-Bromo-4-methylchromane-4-carbonitrile

6-Bromo-4-methylchromane-4-carbonitrile

Cat. No.: B13909905
M. Wt: 252.11 g/mol
InChI Key: ASXHVTKLJMBTRN-UHFFFAOYSA-N
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Description

6-Bromo-4-methylchromane-4-carbonitrile is an organic compound that belongs to the class of chromanes. Chromanes are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position and a nitrile group at the 4th position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methylchromane-4-carbonitrile can be achieved through several synthetic routes. One common method involves the bromination of 4-methylchromane-4-carbonitrile using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high yield and purity while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methylchromane-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a catalyst), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed

    Substitution: 6-Substituted-4-methylchromane-4-carbonitrile derivatives.

    Reduction: 6-Bromo-4-methylchromane-4-amine.

    Oxidation: 6-Bromo-4-carboxychromane-4-carbonitrile.

Scientific Research Applications

6-Bromo-4-methylchromane-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methylchromane-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and nitrile groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Similar in structure but contains a pyrazolo ring instead of a chromane ring.

    6-Bromo-2-pyridinecarbonitrile: Contains a pyridine ring instead of a chromane ring.

Uniqueness

6-Bromo-4-methylchromane-4-carbonitrile is unique due to its chromane backbone, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

6-bromo-4-methyl-2,3-dihydrochromene-4-carbonitrile

InChI

InChI=1S/C11H10BrNO/c1-11(7-13)4-5-14-10-3-2-8(12)6-9(10)11/h2-3,6H,4-5H2,1H3

InChI Key

ASXHVTKLJMBTRN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=C1C=C(C=C2)Br)C#N

Origin of Product

United States

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